3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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Overview
Description
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 3-position and a thiol group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against gastric cancer.
Biology: The compound is used in studies involving enzyme inhibition and molecular interactions.
Pharmacology: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also have a triazole ring fused to another heterocycle and exhibit diverse pharmacological activities.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Similar in structure, these compounds are studied for their antibacterial potential. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-8-4-2-3-7(5-8)16-10-9(14-15-16)11(18)13-6-12-10/h2-6H,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOQVOHDRAENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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